Superior Potency vs. 10-epi-Olguine in Mechanical Hyperalgesia
In a direct head-to-head comparison, anamarine (ANA) demonstrated significantly higher potency than the closely related α-pyrone 10-epi-olguine (eOL) in reversing lipopolysaccharide (LPS)-induced mechanical hyperalgesia in a mouse model. The oral ID50 for anamarine was 1.9 mg/kg, compared to 3.9 mg/kg for 10-epi-olguine [1]. This represents a 2.05-fold difference in potency. The local (intraplantar) ID50 values showed an even more pronounced difference: 93.4 ng/paw for anamarine versus 677.3 ng/paw for 10-epi-olguine, a 7.25-fold difference [1].
| Evidence Dimension | In Vivo Antinociceptive Potency (Reversal of LPS-Induced Mechanical Hyperalgesia) |
|---|---|
| Target Compound Data | Oral ID50 = 1.9 mg/kg; Local ID50 = 93.4 ng/paw |
| Comparator Or Baseline | 10-epi-Olguine: Oral ID50 = 3.9 mg/kg; Local ID50 = 677.3 ng/paw |
| Quantified Difference | Oral: 2.05-fold greater potency; Local: 7.25-fold greater potency for Anamarine |
| Conditions | Male Swiss mice; LPS-induced mechanical hyperalgesia model; oral and intraplantar administration. |
Why This Matters
This in vivo potency difference, particularly the 7.25-fold difference in local administration, makes anamarine the preferred choice for studies targeting peripheral inflammatory pain pathways, potentially enabling lower effective doses and a wider therapeutic window in preclinical models.
- [1] Barbosa, F. L., et al. (2024). Antinociceptive and anti-inflammatory activity of extracts and α-pyrones isolated from Cantinoa stricta. Inflammopharmacology, 32(2), 1263-1275. View Source
